molecular formula C21H23N7O5 B12291595 2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid

2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid

Cat. No.: B12291595
M. Wt: 453.5 g/mol
InChI Key: MQISJAZESFPIPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Methyl-10-deazaaminopterin involves several steps, including the preparation of key intermediates. One method involves the peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This process is crucial for obtaining the final product, 10-Methyl-10-deazaaminopterin. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

10-Methyl-10-deazaaminopterin undergoes various chemical reactions, including oxidation and substitution. One notable reaction is the oxidation to its 7-hydroxy derivative, which is catalyzed by hepatic aldehyde oxidase . This reaction involves the use of diethyl phosphorocyanidate to convert the dimethyl esters of the compound to the corresponding 7-cyano derivatives, which are then hydrolyzed to the 7-hydroxy metabolites . These reactions are significant as they influence the compound’s pharmacokinetics and biological activity.

Mechanism of Action

The mechanism of action of 10-Methyl-10-deazaaminopterin involves its role as an antifolate. It inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation . By blocking this enzyme, the compound disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and cell death. The compound’s enhanced membrane transport and polyglutamylation further increase its intracellular concentration and cytotoxicity . These properties make it a potent antitumor agent with significant therapeutic potential.

Properties

Molecular Formula

C21H23N7O5

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)

InChI Key

MQISJAZESFPIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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